![molecular formula C17H17F3N6O3S B2489265 3-Methyl-6-(4-((4-(trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 1021075-31-9](/img/structure/B2489265.png)

3-Methyl-6-(4-((4-(trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of triazole, which is a class of heterocyclic compounds . Triazoles are known for their versatile biological activities and are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .

Synthesis Analysis

The synthesis of triazole derivatives is a topic of ongoing research . The specific synthesis pathway for this compound would depend on the starting materials and the specific conditions under which the reaction is carried out.Molecular Structure Analysis

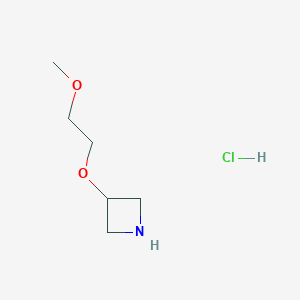

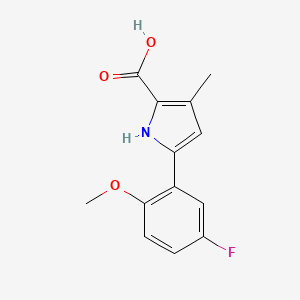

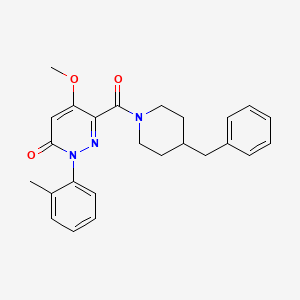

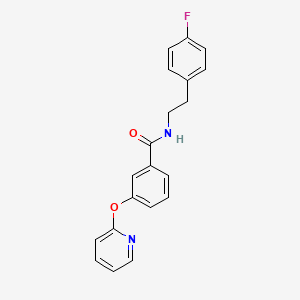

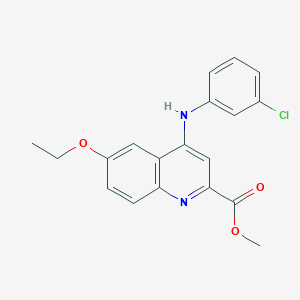

The compound contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . It also contains a piperazine ring, which is a six-membered ring with two nitrogen atoms . The compound also contains a trifluoromethoxy group and a phenylsulfonyl group .Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present in the molecule. For example, the trifluoromethoxy group might make the compound more susceptible to oxidation .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its molecular structure. For example, the presence of the trifluoromethoxy group might influence the compound’s polarity, solubility, and boiling and melting points .Scientific Research Applications

- The compound has been investigated for its use in coatings. Anodic layers, such as PTTPP, P (TTPP-co-DTC), and P (TTPP-co-DTP), have been prepared on glass substrates using this compound. Additionally, a cathodic layer (PProDOT-Et2) was deposited on glass substrates. These coatings may find applications in protective layers, corrosion resistance, and electronic devices .

- Researchers have explored derivatives of this compound in materials science and supramolecular chemistry. The development of new synthetic methods for trisubstituted pyridines, including this compound, highlights its potential role in creating materials with potential biological and pharmacological properties.

- The trifluoromethoxyphenyl-containing piperazine scaffold in this compound has attracted attention due to its potential biological activity. Investigating its pharmacological properties could lead to the discovery of novel drug candidates or therapeutic agents.

- Given its unique structure, this compound may serve as a starting point for designing new drugs. Medicinal chemists can explore modifications to enhance its bioactivity, selectivity, and pharmacokinetic properties. Its piperazine moiety is particularly interesting for drug development.

- The electron-rich pyridazine core in this compound suggests potential applications in organic electronics. Researchers may investigate its use in organic photovoltaic devices, light-emitting diodes, or field-effect transistors. Its electron-donating properties could contribute to efficient charge transport.

- The trifluoromethoxyphenyl group can participate in non-covalent interactions, making this compound suitable for self-assembly studies. Researchers can explore its behavior in supramolecular assemblies, potentially leading to functional materials for nanotechnology applications.

Materials Science and Coatings

Supramolecular Chemistry

Biological and Pharmacological Studies

Drug Discovery and Medicinal Chemistry

Photovoltaics and Organic Electronics

Supramolecular Assemblies and Nanotechnology

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-methyl-6-[4-[4-(trifluoromethoxy)phenyl]sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F3N6O3S/c1-12-21-22-15-6-7-16(23-26(12)15)24-8-10-25(11-9-24)30(27,28)14-4-2-13(3-5-14)29-17(18,19)20/h2-7H,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCNXVQRUGCNLSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F3N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-6-(4-((4-(trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(4-Ethoxyphenyl)sulfonylpiperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2489184.png)

![3-[[2-(4-oxoquinazolin-3-yl)acetyl]amino]propanoic Acid](/img/structure/B2489189.png)

![2-[4-[4-(4-Methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-1,3-benzoxazole](/img/structure/B2489190.png)

![2,6-difluoro-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2489198.png)

![3-[4-(benzyloxy)-3-sec-butylphenyl]-1H-pyrazol-5-amine](/img/structure/B2489199.png)

![6-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B2489200.png)

![5-Cyclopentylsulfanyl-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2489201.png)

![2-{[1-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B2489205.png)